molecular formula C5H8F3NO2 B1521220 2,2,2-trifluoroethyl N-ethylcarbamate CAS No. 854889-47-7

2,2,2-trifluoroethyl N-ethylcarbamate

Cat. No. B1521220
CAS RN: 854889-47-7
M. Wt: 171.12 g/mol
InChI Key: UCQSNLPSNYTOCJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-ethylcarbamate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-ethylcarbamate is 1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

2,2,2-trifluoroethyl N-ethylcarbamate is a powder at room temperature . Its melting point is between 25-26 degrees Celsius .

Scientific Research Applications

Proteomics Research

In the field of proteomics , 2,2,2-trifluoroethyl N-ethylcarbamate is utilized as a biochemical tool for protein characterization and modification . Its ability to interact with amino acids and proteins under specific conditions makes it valuable for understanding protein structure and function.

Medicinal Chemistry

This compound finds its application in medicinal chemistry for the synthesis of pharmaceuticals . Its unique trifluoroethyl group can be instrumental in the development of drug molecules with enhanced efficacy and stability.

Agricultural Chemistry

In agriculture , 2,2,2-trifluoroethyl N-ethylcarbamate could be used to develop novel pesticides or fertilizers. Its carbamate group is known for its activity against certain pests, and the trifluoroethyl moiety may confer additional properties such as increased penetration through insect cuticles.

Material Science

The compound is explored in material science for creating polymers with specific properties . The trifluoroethyl group can impart hydrophobicity, which is desirable in coatings and films that require water resistance.

Environmental Science

In environmental science , researchers may use this compound to study the degradation of fluorinated compounds in the environment . Understanding its breakdown can help in assessing the environmental impact of related chemicals.

Biochemistry

Biochemistry: applications include the use of 2,2,2-trifluoroethyl N-ethylcarbamate as a building block for synthesizing more complex biochemical compounds . It can be used to modify enzymes or other macromolecules to study their behavior under various conditions.

Pharmacology

The compound’s potential in pharmacology is linked to its role in drug design and synthesis . Its structural elements can be incorporated into drug candidates to modify their pharmacokinetic and pharmacodynamic profiles.

Analytical Chemistry

Lastly, in analytical chemistry , it can serve as a standard or reagent in chromatography and mass spectrometry for the detection and quantification of similar compounds . Its unique mass and fragmentation pattern can aid in the identification of related substances.

Safety and Hazards

The safety information for 2,2,2-trifluoroethyl N-ethylcarbamate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluorine-containing organic compounds are extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the study and application of compounds like 2,2,2-trifluoroethyl N-ethylcarbamate are likely to continue to be an area of interest.

properties

IUPAC Name

2,2,2-trifluoroethyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQSNLPSNYTOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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